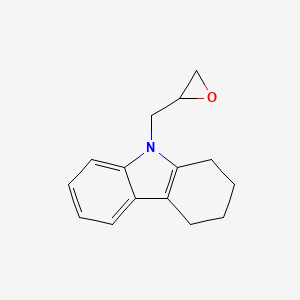![molecular formula C16H23FN2O3S B2689240 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride CAS No. 2411237-29-9](/img/structure/B2689240.png)
4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[55]undecane-9-sulfonyl fluoride is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the sulfonyl fluoride group. Common reagents used in these reactions include benzyl chloride, methylamine, and sulfonyl fluoride sources. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as a building block for synthesizing more complex molecules with industrial relevance.
Wirkmechanismus
The mechanism of action of 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound useful in studying enzyme function and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
- 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane
- 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Uniqueness
Compared to similar compounds, 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride stands out due to the presence of the sulfonyl fluoride group, which imparts unique reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and studying protein interactions.
Eigenschaften
IUPAC Name |
4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-14-11-18(12-15-5-3-2-4-6-15)13-16(22-14)7-9-19(10-8-16)23(17,20)21/h2-6,14H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWETUEKNDZWNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2(O1)CCN(CC2)S(=O)(=O)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline](/img/structure/B2689158.png)
![N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2689159.png)
![4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2689160.png)


![N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2689166.png)

![1-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide](/img/structure/B2689171.png)

![N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2689175.png)
![8-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689176.png)


